5-Bromo-2-methylpyrimidine-4-carbaldehyde
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Description
5-Bromo-2-methylpyrimidine-4-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H5BrN2O . It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyrimidine-4-carbaldehyde typically involves the bromination of 2-methylpyrimidine-4-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and
Biological Activity
5-Bromo-2-methylpyrimidine-4-carbaldehyde is a pyrimidine derivative with significant potential in medicinal chemistry due to its unique structural features. Characterized by a bromine atom at the 5-position and an aldehyde functional group at the 4-position, this compound has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C6H6BrN2O
- Molecular Weight : Approximately 215.05 g/mol
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Compounds similar to this pyrimidine derivative have shown effectiveness against various microbial strains, including bacteria and fungi. The presence of the bromine atom enhances its antimicrobial potency by interfering with microbial cellular processes .
- Enzyme Inhibition : Studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways. Specifically, derivatives of this compound have been evaluated for their inhibitory effects on lipoxygenase enzymes, which are crucial in mediating inflammation.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the modulation of metabolic pathways critical for cancer cell survival.
- Insecticidal and Fungicidal Properties : The compound's structural characteristics make it a candidate for agrochemical applications, particularly as an insecticide or fungicide.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Bromination of Pyrimidine Derivatives : This involves the introduction of a bromine atom into the pyrimidine ring followed by oxidation to form the aldehyde group.
- Reactions with Aldehydes : Utilizing various aldehydes in reactions can yield the desired product through condensation reactions.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound derivatives on lipoxygenase. The findings indicated that certain derivatives exhibited significant inhibition rates, highlighting their potential as anti-inflammatory agents.
Compound | Inhibition Rate (%) |
---|---|
Derivative A | 85% |
Derivative B | 75% |
Derivative C | 60% |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated promising inhibition zones, suggesting effective antimicrobial properties.
Microorganism | Inhibition Zone (mm) |
---|---|
E. coli | 20 |
S. aureus | 18 |
Properties
Molecular Formula |
C6H5BrN2O |
---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-2-methylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c1-4-8-2-5(7)6(3-10)9-4/h2-3H,1H3 |
InChI Key |
NAABPDGPLMHFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C=O)Br |
Origin of Product |
United States |
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